molecular formula C10H13ClFN B6223897 5-cyclopropyl-4-fluoro-2-methylaniline hydrochloride CAS No. 2763749-58-0

5-cyclopropyl-4-fluoro-2-methylaniline hydrochloride

Cat. No. B6223897
CAS RN: 2763749-58-0
M. Wt: 201.7
InChI Key:
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Description

5-cyclopropyl-4-fluoro-2-methylaniline hydrochloride (5-CPMHCl) is an organic compound that is widely used in laboratory experiments, due to its unique properties. It is a colorless, crystalline solid with a melting point of 206 °C and a boiling point of 310 °C. 5-CPMHCl is also known as 5-cyclopropyl-4-fluorobenzyl-1-chloride, 5-cyclopropyl-4-fluorobenzyl chloride, or 5-cyclopropyl-4-fluoro-2-methylaniline hydrochloride.

Scientific Research Applications

5-CPMHCl has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, including polymers, heterocyclic compounds, and pharmaceuticals. It is also used as a catalyst for chemical reactions, such as the synthesis of polysaccharides, polypeptides, and polyesters. Additionally, 5-CPMHCl is used in the synthesis of fluorescent probes, which are used in the detection of biological molecules.

Mechanism of Action

The mechanism of action of 5-CPMHCl is not fully understood. However, it is believed to act as a catalyst for the reaction of aniline with 5-cyclopropyl-4-fluorobenzyl chloride. The reaction is believed to involve a nucleophilic displacement of the aniline with the 5-cyclopropyl-4-fluorobenzyl chloride, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CPMHCl are not fully understood. However, it is believed to have some effects on biochemical processes, as it is used as a catalyst in the synthesis of various organic compounds. Additionally, it is thought to have some effects on physiological processes, as it is used in the synthesis of fluorescent probes for the detection of biological molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-CPMHCl in laboratory experiments is its ability to act as a catalyst for the reaction of aniline with 5-cyclopropyl-4-fluorobenzyl chloride. This allows for the synthesis of various organic compounds in a more efficient manner. Additionally, 5-CPMHCl is relatively stable, making it suitable for use in laboratory experiments.
However, 5-CPMHCl is not without its limitations. It is sensitive to air and light, meaning that it must be stored in an inert atmosphere. Additionally, it is not soluble in water, making it unsuitable for use in aqueous solutions.

Future Directions

The future direction of research into 5-CPMHCl is likely to involve further investigation into its biochemical and physiological effects. Additionally, research into its potential applications in drug development and other areas of medicine is likely to be conducted. Research into its potential use as a catalyst for the synthesis of other organic compounds is also likely to be conducted. Finally, research into its potential use in the detection of biological molecules is likely to be conducted.

Synthesis Methods

5-CPMHCl is synthesized by the reaction of 5-cyclopropyl-4-fluorobenzyl chloride with aniline in the presence of a base. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being affected by oxygen. The reaction is typically conducted at a temperature of between 0-50°C and a pressure of 1-2 bar. The reaction yields a crude product, which is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-cyclopropyl-4-fluoro-2-methylaniline hydrochloride involves the reaction of 2-methylcyclopropylamine with 4-fluoro-2-nitrotoluene, followed by reduction of the nitro group to an amine and subsequent hydrochloride salt formation.", "Starting Materials": [ "2-methylcyclopropylamine", "4-fluoro-2-nitrotoluene", "Sodium borohydride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: 2-methylcyclopropylamine is reacted with 4-fluoro-2-nitrotoluene in ethanol at reflux temperature to form 5-cyclopropyl-4-fluoro-2-methyl-1-nitrobenzene.", "Step 2: The nitro group in 5-cyclopropyl-4-fluoro-2-methyl-1-nitrobenzene is reduced to an amine using sodium borohydride in ethanol.", "Step 3: The resulting amine is converted to its hydrochloride salt by treatment with hydrochloric acid." ] }

CAS RN

2763749-58-0

Product Name

5-cyclopropyl-4-fluoro-2-methylaniline hydrochloride

Molecular Formula

C10H13ClFN

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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